2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
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Description
2-((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C19H15N3O5 and its molecular weight is 365.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Innovative Synthesis Methods
The development of novel synthesis methods for oxadiazole derivatives, including those similar to the target compound, showcases advancements in organic synthesis. For instance, Tkachuk et al. (2020) have developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, emphasizing the thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This method provides a new avenue for producing oxadiazole derivatives with high yields, demonstrating the compound's role in facilitating the synthesis of complex organic molecules (Tkachuk et al., 2020).
Corrosion Inhibition
Research by Chadli et al. (2017) on aza-pseudopeptides, including isoindoline-1,3-dione derivatives, has revealed their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit efficient corrosion inhibition, suggesting that similar isoindoline-1,3-dione derivatives could be explored for protective coatings in industrial applications (Chadli et al., 2017).
Molecular Structure and Bioactivity
Structural Analysis
The molecular structure and bioactivity relationship is crucial for the development of new drugs. Özdemir et al. (2010) conducted a study on the molecular structure of an isoindoline-1,3-dione derivative, utilizing spectroscopic methods and X-ray diffraction. This work underscores the importance of structural analysis in understanding the bioactivity of compounds, potentially guiding the design of isoindoline-1,3-dione derivatives for therapeutic applications (Özdemir et al., 2010).
Applications in Material Science
Electronic Materials
Isoindoline-1,3-dione derivatives have been investigated for their potential in electronic materials. Kovach et al. (2014) synthesized substituted bisindolines from reactions involving isoindoline-1,3-dione, exploring their applications in organic electronics. This research highlights the role of such compounds in developing new materials for electronic devices (Kovach et al., 2014).
Pharmacological Potential
AChE Inhibition
Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an acetylcholinesterase (AChE) inhibitor, a key enzyme in Alzheimer’s disease. This study illustrates the pharmacological potential of isoindoline-1,3-dione derivatives as therapeutic agents, opening pathways for further research in neurodegenerative diseases (Andrade-Jorge et al., 2018).
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-25-14-9-5-8-13(16(14)26-2)17-20-15(27-21-17)10-22-18(23)11-6-3-4-7-12(11)19(22)24/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMDAKSNSACCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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